molecular formula C10H5ClN4O B1409007 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1809884-83-0

6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile

Cat. No. B1409007
CAS RN: 1809884-83-0
M. Wt: 232.62 g/mol
InChI Key: JTORKBUEJKFFTM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Scientific Research Applications

Medicinal Chemistry Antitubercular Agent

The imidazo[1,2-a]pyridine scaffold, to which 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile belongs, has been explored for its potential in medicinal chemistry. For instance, analogues of this compound have shown promise as antitubercular agents. In an acute TB mouse model, a related compound demonstrated significant reduction of bacterial load, suggesting that our compound of interest could be researched for similar antitubercular properties .

Organic Synthesis Solvent-Free Reactions

Research has been conducted on imidazo[1,2-a]pyridines for solvent-free synthesis methods. These methods are valuable for creating more environmentally friendly chemical processes. The compound could be investigated for its reactivity and potential use in such solvent-free synthetic routes .

Material Science Structural Character

Imidazo[1,2-a]pyridines are also useful in material science due to their structural characteristics. The specific compound mentioned could be studied for its properties and how it can be applied to material science innovations .

Drug Development “Drug Prejudice” Scaffold

The imidazo[1,2-a]pyridine core is recognized as a “drug prejudice” scaffold because of its wide range of applications in drug development. The unique substitutions on the compound make it a candidate for the development of new drugs with potentially novel mechanisms of action .

Synthetic Methodologies Access to Imidazo Pyridines

The synthesis of imidazo pyridines is a subject of intense research due to their numerous applications. The compound could be used as a starting material or intermediate in the synthesis of various imidazo pyridine derivatives .

Future Directions

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

properties

IUPAC Name

6-chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O/c11-7-3-9(16-2-1-12)10-14-5-8(4-13)15(10)6-7/h3,5-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTORKBUEJKFFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)C#N)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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